molecular formula C15H13ClO2 B14610271 2,3-Dimethylphenyl 4-chlorobenzoate CAS No. 59014-79-8

2,3-Dimethylphenyl 4-chlorobenzoate

Cat. No.: B14610271
CAS No.: 59014-79-8
M. Wt: 260.71 g/mol
InChI Key: NWWGGPWLJJVSKE-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 2,3-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,3-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act on enzymes involved in critical metabolic processes .

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl 4-chlorobenzoate
  • 3,4-Dimethylphenyl 4-chlorobenzoate
  • 2,3-Dimethylphenyl 4-methylbenzoate

Comparison: 2,3-Dimethylphenyl 4-chlorobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications .

Properties

CAS No.

59014-79-8

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(2,3-dimethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3

InChI Key

NWWGGPWLJJVSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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